

Technical Support Center: Purification of Iron(III) Bromide by Sublimation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iron(III)bromide*

Cat. No.: *B8816755*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of iron(III) bromide (FeBr_3) by sublimation. Anhydrous iron(III) bromide is a crucial Lewis acid catalyst in various organic syntheses, and its purity is paramount for reaction efficiency and reproducibility. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Experimental Protocol: Vacuum Sublimation of Iron(III) Bromide

This protocol outlines the purification of anhydrous iron(III) bromide from non-volatile impurities such as iron(II) bromide and iron oxides. Given the hygroscopic and air-sensitive nature of FeBr_3 , all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials and Equipment:

- Crude anhydrous iron(III) bromide
- Sublimation apparatus (including a sublimator body, a cold finger condenser, and a collection flask)
- High-vacuum pump (<0.1 Torr)

- Schlenk line or glovebox
- Heating mantle or oil bath
- Temperature controller and thermocouple
- Inert gas supply (dry nitrogen or argon)
- Appropriate personal protective equipment (PPE): safety goggles, lab coat, and thermal gloves

Procedure:

- Preparation of the Apparatus:
 - Thoroughly clean and dry all glassware in an oven at $>120^{\circ}\text{C}$ for at least 4 hours to remove any adsorbed water.
 - Assemble the sublimation apparatus while still hot and immediately place it under a high vacuum to cool, which prevents moisture from re-adsorbing onto the surfaces.
 - Lightly grease the joints to ensure a good seal.
- Loading the Sample:
 - In an inert atmosphere (glovebox or under a positive pressure of inert gas), quickly transfer the crude iron(III) bromide into the bottom of the sublimation apparatus.
 - Reassemble the apparatus, ensuring all joints are securely clamped.
- Sublimation Process:
 - Connect the sublimation apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
 - Slowly evacuate the apparatus. If the crude sample contains residual volatile impurities, they may be removed at this stage.

- Once a stable high vacuum is achieved, begin to circulate a coolant (e.g., cold water) through the cold finger.
- Gradually heat the bottom of the sublimator using a heating mantle or oil bath. The temperature should be carefully controlled to be between 120°C and 150°C.[\[1\]](#) Caution: Iron(III) bromide begins to decompose to iron(II) bromide and bromine gas at temperatures above 200°C, and this decomposition can start at temperatures as low as 122-130°C under vacuum.[\[1\]](#)[\[2\]](#)
- As the iron(III) bromide sublimes, dark red to black crystals will begin to deposit on the cold finger.

- Collection of the Purified Product:
 - Once the sublimation is complete (i.e., no more sublimate is observed forming on the cold finger), turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
 - Turn off the coolant flow to the cold finger.
 - Slowly and carefully introduce an inert gas to bring the apparatus back to atmospheric pressure. Abruptly introducing gas can dislodge the purified crystals from the cold finger.
 - In an inert atmosphere, carefully disassemble the apparatus and scrape the purified iron(III) bromide crystals from the cold finger onto a pre-weighed, dry container.
 - Store the purified product in a desiccator or a glovebox under an inert atmosphere.

Data Presentation

Physical and Thermal Properties of Iron(III) Bromide

Property	Value
Chemical Formula	FeBr ₃
Molar Mass	295.56 g/mol [2]
Appearance	Dark red to black crystalline solid [1] [3]
Density	4.50 g/cm ³ [2]
Solubility	Soluble in water, ethanol, and ether [3]
Decomposition Temperature	>200°C (at atmospheric pressure) [2]
Decomposition under Vacuum	Begins at 122-130°C [1]

Note: Specific vapor pressure data for the sublimation of iron(III) bromide is not readily available in the surveyed literature. However, the vapor pressure of bromine gas from the thermal decomposition of FeBr₃ has been reported and can be described by the equation: $\log P$ (mmHg) = -1739.3/T(K) + 5.663.[\[1\]](#)

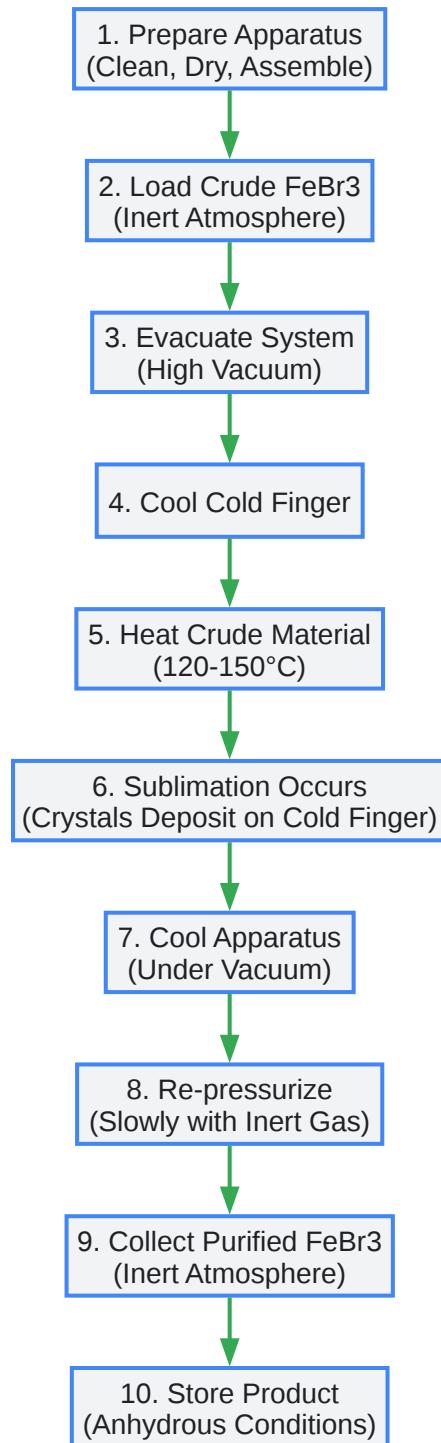
Troubleshooting Guide

Problem	Possible Cause	Solution
Low or No Sublimate	Temperature is too low: The vapor pressure of FeBr_3 is insufficient for sublimation.	Gradually increase the temperature, but do not exceed 150°C to avoid decomposition.
Vacuum is poor: A high pressure in the system will require a higher temperature for sublimation.	Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is effective.	
Sample is already pure or contains no sublimable material.	Verify the nature of the starting material.	
Sublimate is Discolored (Yellowish/Brownish)	Decomposition of FeBr_3 : The temperature is too high, causing decomposition into FeBr_2 (non-volatile) and Br_2 (gas).	Reduce the heating temperature immediately. Maintain the temperature in the 120-150°C range.
Presence of volatile impurities: Other volatile compounds are co-subliming.	If possible, perform a preliminary purification step or a fractional sublimation by carefully controlling the temperature gradient.	
Purified Product is Wet or Sticky	Moisture contamination: The apparatus was not properly dried, or the sample was exposed to air. FeBr_3 is highly hygroscopic.	Ensure all glassware is rigorously dried before use. All manipulations must be performed under a strict inert atmosphere.
Condensation on the cold finger: If the vacuum is applied after the coolant, atmospheric moisture can condense.	Always apply the vacuum before starting the coolant flow to the cold finger.	
Crystals Fall from the Cold Finger	Abrupt pressure change: Re-pressurizing the system too	Introduce the inert gas very slowly and gently to bring the

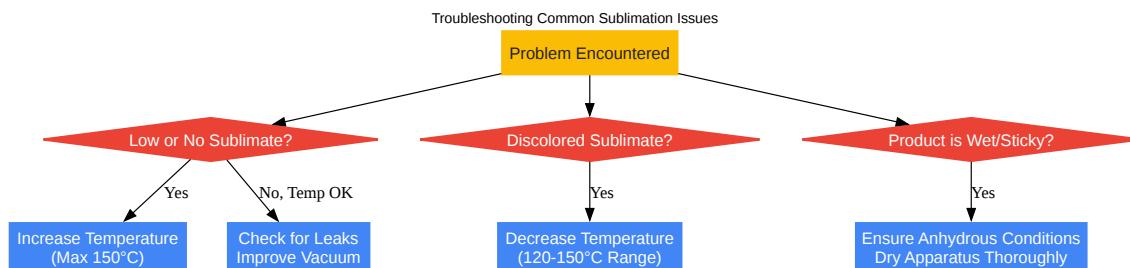
	quickly at the end of the sublimation.	apparatus back to atmospheric pressure.
Vibrations: The apparatus is being disturbed during the sublimation.	Ensure the sublimation setup is in a stable, vibration-free location.	

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify iron(III) bromide? **A1:** Commercial iron(III) bromide can contain impurities such as iron(II) bromide (FeBr_2), iron oxides, and hydrated forms of iron bromide. These impurities can interfere with catalytic activity and lead to inconsistent results in sensitive chemical reactions.


Q2: What are the main challenges in handling iron(III) bromide? **A2:** Iron(III) bromide is highly hygroscopic, meaning it readily absorbs moisture from the air.^[3] This can lead to the formation of hydrates and hydrolysis products, which are non-volatile and will not sublime. It is also corrosive and should be handled with appropriate safety precautions.

Q3: Can I perform the sublimation at atmospheric pressure? **A3:** Sublimation at atmospheric pressure would require a much higher temperature, which would lead to significant decomposition of the iron(III) bromide into iron(II) bromide and bromine.^[2] A vacuum is essential to lower the sublimation temperature and prevent decomposition.


Q4: How do I know when the sublimation is complete? **A4:** You can visually monitor the process. Sublimation is generally complete when you no longer see crystals forming on the cold finger, and the crude material at the bottom of the apparatus appears as a dry, non-volatile residue.

Q5: What is the expected purity of the sublimed iron(III) bromide? **A5:** Sublimation is a very effective purification technique for separating volatile solids from non-volatile impurities. If performed correctly, the purity of the resulting iron(III) bromide can be very high (>99%).

Visualizations

Experimental Workflow for FeBr₃ Sublimation[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the vacuum sublimation of iron(III) bromide.

[Click to download full resolution via product page](#)

Caption: A logical flowchart for troubleshooting common problems during the sublimation of iron(III) bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 3. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 4. To cite this document: BenchChem. [Technical Support Center: Purification of Iron(III) Bromide by Sublimation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8816755#purification-of-iron-iii-bromide-by-sublimation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com